molecular formula C69H98O6 B056277 Tridocosahexaenoin CAS No. 124596-98-1

Tridocosahexaenoin

Cat. No.: B056277
CAS No.: 124596-98-1
M. Wt: 1023.5 g/mol
InChI Key: SOFMPBOQLPVEQZ-LBUXZKOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-tricervonoylglycerol is a triglyceride. It is functionally related to a (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate.

Biological Activity

Tridocosahexaenoin (TDHA) is a triglyceride form of docosahexaenoic acid (DHA), a long-chain omega-3 fatty acid known for its numerous health benefits. This article delves into the biological activity of TDHA, focusing on its effects on various health conditions, mechanisms of action, and clinical findings from recent studies.

Overview of this compound

TDHA is composed of three DHA molecules esterified to glycerol. It is primarily derived from marine sources and is recognized for its role in cellular functions, inflammation modulation, and potential therapeutic effects in various diseases.

  • Anti-inflammatory Effects :
    • TDHA and its metabolites have been shown to modulate inflammatory pathways. Research indicates that DHA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types, including macrophages and adipocytes .
    • Specific studies have demonstrated that TDHA enhances the production of resolvins, which are bioactive lipids derived from DHA that help resolve inflammation .
  • Cellular Health :
    • TDHA influences cell membrane fluidity and integrity due to its incorporation into phospholipid bilayers, which can enhance cellular signaling and nutrient transport .
    • In vitro studies have shown that TDHA can induce apoptosis in cancer cells, particularly in breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy .
  • Metabolic Benefits :
    • TDHA supplementation has been linked to improved insulin sensitivity and lipid profiles in animal models and human subjects with metabolic disorders . This effect is mediated through the activation of AMPK pathways and modulation of lipid metabolism.

Case Study: Pediatric Cystic Fibrosis

A randomized double-blind controlled trial investigated the effects of TDHA supplementation on pediatric patients with cystic fibrosis (CF). The study included 22 participants who received either TDHA or a placebo for 12 months. Key findings included:

  • Pulmonary Function Improvement : Patients receiving TDHA showed significant improvements in forced vital capacity (FVC) and forced expiratory volume (FEV1) compared to the placebo group (p = 0.004 and p = 0.044, respectively) .
  • Reduction in Exacerbations : The median number of exacerbations was lower in the TDHA group (1 vs. 2), indicating enhanced respiratory health.
  • Safety Profile : The supplementation was well-tolerated with no significant adverse effects reported.

Table 1: Clinical Outcomes from TDHA Supplementation in CF Patients

Outcome MeasureTDHA Group (n=11)Placebo Group (n=11)p-value
Mean Age11.7 years11.5 yearsN/A
FVC (liters)IncreasedNo significant change0.004
FEV1 (liters)IncreasedNo significant change0.044
Median Exacerbations12N/A

Nutritional Implications

The incorporation of TDHA into dietary supplements has garnered attention due to its potential health benefits. Studies suggest that dietary intake of omega-3 fatty acids, particularly in the form of triglycerides like TDHA, may support cardiovascular health, cognitive function, and overall metabolic health .

Properties

IUPAC Name

2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-,55-52-,56-53-,57-54-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFMPBOQLPVEQZ-LBUXZKOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042656
Record name Tridocosahexaenoin C22:6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1023.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124596-98-1, 11094-59-0
Record name Glyceryl tridocosahexaenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124596981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridocosahexaenoin C22:6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL TRIDOCOSAHEXAENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679339435D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tridocosahexaenoin
Reactant of Route 2
Reactant of Route 2
Tridocosahexaenoin
Reactant of Route 3
Reactant of Route 3
Tridocosahexaenoin
Reactant of Route 4
Reactant of Route 4
Tridocosahexaenoin
Reactant of Route 5
Reactant of Route 5
Tridocosahexaenoin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tridocosahexaenoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.